molecular formula C16H17N3O5 B14775226 Lenalidomide-CO-PEG1-OH

Lenalidomide-CO-PEG1-OH

Cat. No.: B14775226
M. Wt: 331.32 g/mol
InChI Key: UNSIRWBMVLCFRK-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the CO-PEG1-OH moiety enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG1-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG1-OH undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include iron powder and ammonium chloride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Lenalidomide-CO-PEG1-OH has a wide range of scientific research applications, including:

Mechanism of Action

Lenalidomide-CO-PEG1-OH exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.

    Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects.

    Lenalidomide: The base compound without the CO-PEG1-OH moiety.

Uniqueness

Lenalidomide-CO-PEG1-OH stands out due to its improved solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs .

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-hydroxypropanamide

InChI

InChI=1S/C16H17N3O5/c20-7-6-14(22)17-11-3-1-2-9-10(11)8-19(16(9)24)12-4-5-13(21)18-15(12)23/h1-3,12,20H,4-8H2,(H,17,22)(H,18,21,23)

InChI Key

UNSIRWBMVLCFRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCO

Origin of Product

United States

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